Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate
Description
Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate is a bicyclic carbamate derivative featuring a sulfur atom in the 2-position (2-thia) and a nitrogen atom in the 5-position (5-aza) of a bicyclo[2.2.1]heptane framework. The tert-butyl carbamate group serves as a protective moiety for amines, commonly utilized in peptide synthesis and drug development. Its synthesis likely involves cyclization strategies to form the bicyclic core, followed by carbamate protection .
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-8(14-12(17)18-13(2,3)4)11(16)15-6-10-5-9(15)7-19-10/h8-10H,5-7H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDWPUXAKAKEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC1CS2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Tert-butyl (1-(2-thia-5-azabicyclo[22It is known that the compound is structurally related to the family oftropane alkaloids , which are known to interact with various targets, including neurotransmitter receptors in the nervous system.
Mode of Action
Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target receptors.
Biological Activity
Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known for its diverse biological activities. The structure can be depicted as follows:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the structure. The presence of the azabicyclic moiety contributes to its pharmacological properties.
Antimicrobial Properties
Research indicates that carbamate derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various carbamate compounds possess effectiveness against a range of bacteria and fungi, potentially due to their ability to disrupt cellular processes or inhibit enzyme activity .
Anticonvulsant Activity
A notable study reported that certain carbamate derivatives demonstrated anticonvulsant properties in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways . This suggests that this compound may also exhibit similar effects.
Anti-inflammatory Effects
Several studies have evaluated the anti-inflammatory potential of carbamate derivatives. For example, a series of substituted phenylcarbamates were tested for their ability to inhibit inflammation in vivo, showing promising results comparable to standard anti-inflammatory drugs like indomethacin . This highlights the potential for developing new therapeutic agents based on this compound.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cellular processes | |
| Anticonvulsant | Modulation of GABA receptors | |
| Anti-inflammatory | Inhibition of COX enzymes |
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of the Carbamate Group : Utilizing tert-butyl dicarbonate in the presence of a suitable amine.
- Cyclization : Creating the bicyclic structure through specific cyclization reactions.
- Purification : Employing techniques such as column chromatography to isolate the desired product.
Case Study: Synthesis and Testing
In a recent study, researchers synthesized a series of carbamate derivatives including this compound and evaluated their biological activities. The synthesized compounds were screened for antimicrobial and anti-inflammatory activities using standardized assays, demonstrating significant efficacy compared to control groups .
Scientific Research Applications
Neuropharmacology
Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate has been studied for its potential effects on neurotransmitter systems, particularly in relation to tropane alkaloids, which influence various biochemical pathways involved in neurotransmission. Its structural similarity to these alkaloids suggests it may modulate neurotransmitter activity, making it a candidate for further investigation in the treatment of neurological disorders.
Medicinal Chemistry
The compound's unique structure allows it to serve as a building block in the synthesis of new therapeutic agents. Studies have indicated that derivatives of carbamate compounds can exhibit significant biological activity, including anti-inflammatory and analgesic properties . This positions this compound as a valuable precursor in the development of novel drugs.
Drug Delivery Systems
Research has explored the use of carbamates in drug delivery systems due to their ability to enhance solubility and bioavailability of poorly soluble drugs . The incorporation of this compound into polymeric matrices could improve the release profiles of active pharmaceutical ingredients.
Table 1: Comparison of Biological Activities of Carbamate Derivatives
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of compounds structurally related to tropane alkaloids on neurotransmitter systems, revealing that these compounds could significantly alter neurotransmitter release and uptake mechanisms, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of carbamate derivatives demonstrated that tert-butyl (1-(2-thia... can be efficiently synthesized using standard organic chemistry techniques, yielding compounds with high purity suitable for biological testing . The characterization through NMR and mass spectrometry confirmed the expected structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azabicyclo Frameworks
Several analogues share the bicyclo[2.2.1]heptane scaffold but differ in heteroatom composition and stereochemistry:
- Sulfur’s larger atomic radius and polarizability may influence ring strain, solubility, and metabolic stability . Stereochemistry: The (1R,4R,5S) and (1S,4S,5S) configurations in analogues highlight the impact of stereochemistry on molecular recognition. Such differences could affect binding affinity in biological targets, though specific data are unavailable in the provided evidence.
Functional Analogues with Carbamate Protections
Compounds with tert-butyl carbamate groups attached to diverse backbones demonstrate varied applications:
- Comparison :
- The nitroaniline group in Compound 2 introduces strong electron-withdrawing effects, altering reactivity in coupling reactions. In contrast, the target compound’s bicyclic framework provides conformational rigidity, which is advantageous for stabilizing transition states in synthesis or enhancing target selectivity in drug design .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, focusing on protecting group strategies and stereochemical control. Key steps include:
- Protection of nitrogen atoms : Use tert-butyl carbamate (Boc) groups to prevent undesired side reactions at the azabicyclo nitrogen .
- Promoter selection : Strong bases (e.g., LDA or NaH) enhance nucleophilic substitution in bicyclic systems but require careful stoichiometry to avoid decomposition .
- Monitoring intermediates : Techniques like TLC, HPLC, or LC-MS track reaction progress and purity .
Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and reaction times.
Advanced: How can stereochemical integrity be maintained during synthesis, particularly in the azabicyclo[2.2.1]heptane core?
Answer:
Stereochemical control is achieved via:
- Chiral auxiliaries : Temporary stereodirecting groups ensure correct configuration during ring closure .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Pd) with chiral ligands enforce enantioselectivity .
- Post-synthesis validation : X-ray crystallography (using SHELX ) or chiral HPLC confirms stereochemical fidelity .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar intermediates .
- Recrystallization : Use solvents like ethanol or acetonitrile to remove impurities without degrading the bicyclic core .
- Safety considerations : Avoid high-temperature drying to prevent Boc group cleavage .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Answer:
- Density Functional Theory (DFT) : Models electronic configurations of the thia-azabicyclo system to predict reaction pathways (e.g., nucleophilic attack sites) .
- Molecular docking : Simulates binding to biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .
- SAR studies : Compare with analogs (e.g., tert-butyl 5-hydroxyimino derivatives) to identify key functional groups for activity .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- NMR : 1H/13C NMR identifies proton environments and confirms bicyclic structure; DEPT-135 clarifies quaternary carbons .
- IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) groups .
- Mass spectrometry : HRMS verifies molecular weight (±2 ppm) and fragments (e.g., Boc group loss) .
Advanced: How to resolve contradictions in spectroscopic data due to dynamic effects (e.g., ring puckering)?
Answer:
- Variable-temperature NMR : Observe coalescence of signals to identify conformational exchange .
- X-ray crystallography : Provides static 3D structure, resolving ambiguities from solution-state data .
- DFT-based dynamics simulations : Model ring-flipping barriers to explain observed splitting in spectra .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation .
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of the carbamate group .
Advanced: How to design derivatives for enhanced biological activity while maintaining solubility?
Answer:
- Functional group modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions .
- Prodrug strategies : Mask polar groups with labile protectors (e.g., acetyl) to improve membrane permeability .
- LogP optimization : Balance lipophilicity using substituents like fluorinated alkyl chains .
Basic: What are common degradation pathways, and how can stability be assessed?
Answer:
- Hydrolysis : The Boc group is sensitive to acids (e.g., TFA) or prolonged aqueous exposure. Monitor via pH-controlled stability studies .
- Oxidation : Thia-azabicyclo sulfur may oxidize; use antioxidants (e.g., BHT) in storage .
- Thermal degradation : TGA/DSC analysis identifies decomposition temperatures .
Advanced: How to validate crystallographic data when twinning or disorder complicates refinement?
Answer:
- SHELXL refinement : Use TWIN/BASF commands to model twinning and PART instructions for disordered atoms .
- Hirshfeld surface analysis : Visualize intermolecular interactions to resolve packing ambiguities .
- High-resolution data : Collect synchrotron data (λ < 1 Å) to improve resolution and reduce noise .
Basic: What analytical methods confirm the absence of synthetic byproducts?
Answer:
- HPLC-MS : Detect trace impurities (<0.1%) with C18 columns and ESI ionization .
- Elemental analysis : Verify C/H/N/S content matches theoretical values (±0.3%) .
- 19F NMR (if fluorinated analogs) : Identify unreacted starting materials .
Advanced: How can green chemistry principles be applied to scale-up synthesis?
Answer:
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative .
- Catalyst recycling : Immobilize metal catalysts on silica to reduce waste .
- Microwave-assisted synthesis : Accelerate reaction times and improve yields with controlled heating .
Basic: What are the key differences between this compound and its structural analogs?
Answer:
- Functional groups : Unlike tert-butyl 5-hydroxyimino derivatives, this compound’s thia group enhances sulfur-mediated reactivity (e.g., metal coordination) .
- Ring strain : The bicyclo[2.2.1] system imposes higher strain than bicyclo[3.2.0] analogs, affecting ring-opening reactions .
- Bioactivity : Carbamate derivatives often show improved metabolic stability compared to ester analogs .
Advanced: How to address low yields in the final cyclization step?
Answer:
- Microwave irradiation : Enhances ring-closure kinetics via rapid, uniform heating .
- High-dilution conditions : Minimize oligomerization during bicyclo formation .
- Lewis acid catalysis : Use ZnCl₂ or BF₃·OEt₂ to stabilize transition states .
Basic: What regulatory guidelines apply to preclinical studies involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
